2-Amino-4-(4-hydroxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-hydroxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as l-proline . Industrial production methods may involve similar multi-component reactions but optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
2-Amino-4-(4-hydroxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 2-amino-4-phenylthiazole and 2-amino-4H-pyran-3-carbonitrile. Compared to these compounds, 2-Amino-4-(4-hydroxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Similar Compounds
- 2-Amino-4-phenylthiazole
- 2-Amino-4H-pyran-3-carbonitrile
- 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole
Properties
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c23-13-17-20(14-9-11-16(26)12-10-14)21-18(7-4-8-19(21)27)25(22(17)24)15-5-2-1-3-6-15/h1-3,5-6,9-12,20,26H,4,7-8,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVSLCQDVNRNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)O)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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